molecular formula C3H9NO3 B1194391 Ammonium lactate CAS No. 515-98-0

Ammonium lactate

Cat. No. B1194391
Key on ui cas rn: 515-98-0
M. Wt: 107.11 g/mol
InChI Key: RZOBLYBZQXQGFY-UHFFFAOYSA-N
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Patent
US07186856B2

Procedure details

The procedure described in Example 1 was followed except that the reaction solution consisted of 30 g of a 70% solution of ammonium lactate and 70 g dodecanol. The reaction mixture was heated for 1.5 hours at 105–110° C. and a reduced pressure of 1.1–2.2 mm Hg, resulting in a conversion of about 88% from ammonium lactate to lactic acid. Some of the dodecanol also reacted with lactic acid to form an ester. The conversion from ammonium lactate to lactic acid plus lactic acid ester was about 96%.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
70 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[NH4+:7].C(O)CCCCCCCCCCC>>[C:1]([O-:6])(=[O:5])[CH:2]([CH3:4])[OH:3].[NH4+:7].[C:1]([OH:6])(=[O:5])[CH:2]([CH3:4])[OH:3] |f:0.1,3.4|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(O)C)(=O)[O-].[NH4+]
Step Three
Name
Quantity
70 g
Type
reactant
Smiles
C(CCCCCCCCCCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated for 1.5 hours at 105–110° C.
Duration
1.5 h

Outcomes

Product
Name
Type
product
Smiles
C(C(O)C)(=O)[O-].[NH4+]
Name
Type
product
Smiles
C(C(O)C)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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